molecular formula C12H13NOS2 B14700962 5-Ethyl-3-(m-tolyl)rhodanine CAS No. 23605-91-6

5-Ethyl-3-(m-tolyl)rhodanine

Cat. No.: B14700962
CAS No.: 23605-91-6
M. Wt: 251.4 g/mol
InChI Key: HPVNGUCBRGIQDH-UHFFFAOYSA-N
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Description

5-Ethyl-3-(m-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with an ethyl group at the 5-position and a meta-tolyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(m-tolyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where rhodanine reacts with an aldehyde in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(m-tolyl)rhodanine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the meta-tolyl group can enhance its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

23605-91-6

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

5-ethyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NOS2/c1-3-10-11(14)13(12(15)16-10)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3

InChI Key

HPVNGUCBRGIQDH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C

Origin of Product

United States

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